BenchChemオンラインストアへようこそ!

Ethyl 2-purin-9-ylacetate

Physical chemistry Formulation science Medicinal chemistry

Ethyl 2-purin-9-ylacetate (CAS 55175-34-3) is a purine derivative bearing an ethyl acetate moiety at the N9 position of the purine ring, with molecular formula C₉H₁₀N₄O₂ and molecular weight 206.20 g/mol. It is commercially available as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
CAS No. 55175-34-3
Cat. No. B11898604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-purin-9-ylacetate
CAS55175-34-3
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=CN=CN=C21
InChIInChI=1S/C9H10N4O2/c1-2-15-8(14)4-13-6-12-7-3-10-5-11-9(7)13/h3,5-6H,2,4H2,1H3
InChIKeyURAZDDGMVQJGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-purin-9-ylacetate (CAS 55175-34-3) Procurement-Grade Purine Scaffold: Purity, Properties, and Baseline Characterization


Ethyl 2-purin-9-ylacetate (CAS 55175-34-3) is a purine derivative bearing an ethyl acetate moiety at the N9 position of the purine ring, with molecular formula C₉H₁₀N₄O₂ and molecular weight 206.20 g/mol . It is commercially available as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . The compound is supplied at standard purity of 97% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC reports . It serves as a versatile building block in medicinal chemistry, particularly as a precursor to 2-(9H-purin-9-yl)acetic acid via alkaline hydrolysis (55% yield in NaOH/H₂O, 1 h) [1], and as a key intermediate in the synthesis of purine-based HIV-1 protease inhibitors and STAT3 inhibitors [1][2].

Why Generic Purine-9-acetate Substitution Fails for Ethyl 2-purin-9-ylacetate (55175-34-3): Physicochemical and Pharmacological Differentiation Evidence


Purine-9-acetate esters are not interchangeable building blocks. The absence of a 6-substituent on the purine ring of ethyl 2-purin-9-ylacetate fundamentally alters its physicochemical profile and biological target engagement relative to 6-substituted analogs. The unsubstituted purine core yields a low melting point (34–38 °C ), markedly different from the 6-amino analog (224–228 °C ) or the 6-chloro analog (97–98 °C [1]), directly impacting handling, formulation, and storage requirements. In biological systems, the unsubstituted 9-purinyl acetate ester scaffold serves as a distinct pharmacophore: it engages purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1.33 μM [2], whereas 6-substituted congeners in the STAT3 inhibitor patent series exhibit IC₅₀ values <100 μM against STAT3-DNA binding [3]. The ethyl ester also functions as a clean hydrolytic prodrug precursor to the free acid (2-(9H-purin-9-yl)acetic acid), a validated P2-ligand scaffold in HIV-1 protease inhibitor design, with demonstrated synthetic tractability (55% hydrolysis yield [4]). Substituting a 6-chloro, 6-amino, or 2,6-dichloro congener changes both the physicochemical handling properties and the biological target profile, making generic substitution scientifically unsound without re-validation of the entire synthetic and biological workflow.

Ethyl 2-purin-9-ylacetate (55175-34-3): Head-to-Head Quantitative Differentiation Against Closest Purine-9-acetate Analogs


Melting Point Differentiation: Unsubstituted Purine Core Enables Room Temperature Liquid Handling vs. High-Melting 6-Substituted Analogs

Ethyl 2-purin-9-ylacetate exhibits a melting point of 34–38 °C , dramatically lower than its closest 6-substituted analogs. This physicochemical differentiation is critical for laboratory handling and formulation: the compound is near-liquid at ambient temperature, simplifying weighing, transfer, and dissolution workflows. In contrast, the 6-amino analog (ethyl adenine-9-acetate) melts at 224–228 °C (with decomposition) , the 6-chloro analog melts at 97–98 °C [1], and the methyl ester 6-amino analog (methyl 2-(6-amino-9H-purin-9-yl)acetate) melts at 148–149 °C .

Physical chemistry Formulation science Medicinal chemistry

Purine Nucleoside Phosphorylase (PNP) Inhibition: Quantitative IC₅₀ Differentiation vs. P2Y1 and P2X3 Receptor Engagement

Ethyl 2-purin-9-ylacetate inhibits purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1,330 nM (1.33 μM), measured by conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. This enzymatic target engagement is distinct from its purinoceptor activity profile: the compound exhibits EC₅₀ values of 1,500 nM (1.5 μM) at human P2Y1 receptor (measured in 131N1 astrocytoma cells) [2] and 80 nM at rat P2X3 receptor (measured in Xenopus oocytes at 10 μM) [3]. The PNP IC₅₀ of 1.33 μM represents moderate enzymatic inhibition, while the sub-100 nM P2X3 antagonist activity suggests a multi-target purinergic profile that differentiates it from 6-substituted analogs primarily optimized for single-target kinase or STAT3 inhibition [4].

Enzymology Purine metabolism Drug discovery

Synthetic Tractability: Quantitative Hydrolysis Yield as a Prodrug Intermediate vs. Direct Free Acid Procurement

Ethyl 2-purin-9-ylacetate undergoes alkaline hydrolysis to 2-(9H-purin-9-yl)acetic acid with a reported yield of 55% (NaOH, H₂O, 1.0 h reaction time) [1]. This hydrolysis reaction was specifically reported in the context of synthesizing purine-base-containing P2-ligands for HIV-1 protease inhibitors [1]. The free acid (CAS 98550-24-4) is the direct pharmacophoric species active in STAT3 inhibition (patented scaffold) [2] and serves as a PNA adenine monomer building block . While the free acid can be procured directly, the ethyl ester form provides advantages in organic solubility (LogP = 0.4 [3]), enabling solution-phase chemistry workflows that are difficult to achieve with the more polar carboxylate form.

Synthetic chemistry Prodrug design HIV-1 protease inhibitors

Purity and Batch Consistency: 97% Standard Purity with Multi-Method QC Documentation Supporting Reproducible Research

Ethyl 2-purin-9-ylacetate is supplied at a standard purity of 97% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC analyses . This purity specification is equivalent to or exceeds that of the closely related methyl 2-(6-amino-9H-purin-9-yl)acetate (CAS 23124-10-9), typically supplied at 95% purity , and comparable to the 98% specification for ethyl 2-(6-chloro-9H-purin-9-yl)acetate from alternative suppliers . Critically, the availability of multi-method QC data (NMR + HPLC + GC) for the target compound enables rigorous batch-to-batch reproducibility assessment, which is particularly important for the unsubstituted purine scaffold where the absence of a 6-substituent makes the core more susceptible to regioisomeric impurities during alkylation at N9 vs. N7 positions.

Quality control Analytical chemistry Reproducibility

Ethyl 2-purin-9-ylacetate (55175-34-3): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Purine-Based HIV-1 Protease Inhibitor P2-Ligand Scaffold Generation

Ethyl 2-purin-9-ylacetate serves as a direct synthetic precursor for generating 2-(9H-purin-9-yl)acetic acid, a validated P2-ligand scaffold in HIV-1 protease inhibitor design. In the study by Zhu et al., the purine base was introduced into the P2-position of HIV-1 protease inhibitors to enhance potency through extensive H-bonding interactions facilitated by the purine carbonyl and NH groups [1]. The ethyl ester undergoes alkaline hydrolysis to the free acid in 55% yield [1], enabling in situ generation of the active pharmacophore. This application is directly supported by the compound's established synthetic tractability and documented use as an intermediate in a 33-compound HIV-1 protease inhibitor optimization program [1].

Targeted Oncology Research: STAT3 Dimerization Inhibitor Lead Optimization

The 2-(9H-purin-9-yl)acetic acid scaffold (directly derived from ethyl 2-purin-9-ylacetate via hydrolysis) is the core pharmacophore in a patented series of STAT3 inhibitors (CA2813571A1) [2]. Patent claims specify that active compounds in this series exhibit IC₅₀ values <100 μM for disruption of STAT3-DNA binding in EMSA-based assays [2]. Constitutive STAT3 activity is a validated oncogenic driver in multiple malignancies, mediating dysregulated growth, survival, angiogenesis, and immune surveillance suppression [2]. Procurement of the ethyl ester enables medicinal chemistry teams to access this protected scaffold and generate diverse analog libraries via parallel ester hydrolysis and subsequent amide coupling or other carboxylate derivatization strategies.

Purinergic Signaling and Phenotypic Screening: Multi-Target Purinoceptor and PNP Profiling

Ethyl 2-purin-9-ylacetate exhibits a unique multi-target purinergic profile with EC₅₀ values of 80 nM at rat P2X3 receptor (antagonist activity, Xenopus oocyte assay) [3], 1.5 μM at human P2Y1 receptor (agonist activity, 1321N1 astrocytoma cells) [4], and PNP enzyme inhibition with an IC₅₀ of 1.33 μM [5]. This profile, spanning both purinergic receptors and purine metabolic enzymes, makes the compound particularly suitable as a tool compound or starting scaffold in phenotypic screening programs targeting inflammatory pain (P2X3), platelet aggregation (P2Y1), and T-cell leukemia (PNP). The compound's moderate LogP (0.4) [6] supports adequate cell permeability for cell-based phenotypic assays without the excessive hydrophobicity that can lead to non-specific membrane partitioning.

Chemical Biology Tool Development: PNA Adenine Monomer Precursor

The free acid hydrolysis product, 2-(9H-purin-9-yl)acetic acid, is a documented starting material for synthesizing peptide nucleic acid (PNA) adenine monomers and oligomers [7]. In PNA research, the N9-acetic acid linker provides appropriate spacing between the purine nucleobase and the PNA backbone, enabling sequence-specific DNA/RNA recognition. The ethyl ester form offers superior organic solubility (LogP = 0.4 [6]) compared to the free acid, facilitating solution-phase conjugation chemistry prior to final deprotection, a practical advantage for PNA oligomer synthesis workflows that require organic solvent compatibility during coupling steps.

Quote Request

Request a Quote for Ethyl 2-purin-9-ylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.